1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

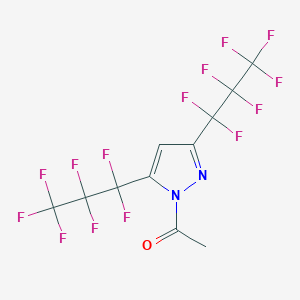

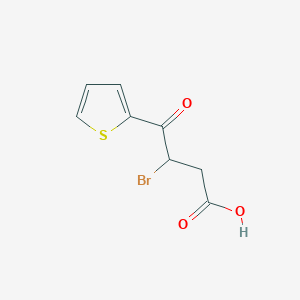

1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, also known as 1-A-3,5-BHFP, is an organofluorine compound that has been widely studied for its unique properties and potential applications in scientific research. It is a pyrazole derivative with two heptafluoropropyl groups attached to the acetyl and 3,5 positions of the pyrazole ring. This compound has been studied for its properties such as its ability to form stable complexes with various transition metals, its high solubility in organic solvents, and its relatively low toxicity. In addition, 1-A-3,5-BHFP has been found to have a number of potential applications in scientific research, including its use as a ligand in transition metal complexes, its use in asymmetric catalysis, and its potential use in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

- Improved Syntheses and Structural Characterization : An improved synthesis method for trifluoromethyl substituted pyrazoles, including 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, has been developed. These compounds have potential applications in material science and as precursors in various chemical syntheses (Grünebaum et al., 2016).

Chemical Reactions and Complex Formation

- Formation of Complexes and Reactions : Research has demonstrated the ability of pyrazole derivatives to form complexes with various metals, which can be used in different chemical reactions. For instance, dinickel(II) complexes with bis(N-heterocyclic carbene) ligands containing pyrazolate groups have shown high efficiency as catalysts for coupling aryl chlorides (Zhou et al., 2008).

Catalysis and Organic Synthesis

- Catalytic Applications : Pyrazole compounds, including those related to this compound, have been used to develop catalytic systems. These systems have applications in organic synthesis, such as in asymmetric allylic alkylation with palladium complexes (Bovens et al., 1993).

Biological and Medicinal Chemistry

- Bioassay and Cytotoxicity Studies : Some pyrazole derivatives have been studied for their cytotoxicity against cancer cells, indicating potential applications in medicinal chemistry and drug discovery (Wen et al., 2005).

Battery Technology

- Electrolyte Additives for Batteries : Methylated pyrazole derivatives, closely related to this compound, have been synthesized and characterized for use as high voltage application additives in lithium-ion batteries. These additives can significantly improve cell cycling performance (von Aspern et al., 2020).

Ligand Development for Metal Complexes

- Development of Ligands for Metal Complexes : Pyrazole-based ligands have been used in the development of various metal complexes, indicating the utility of pyrazole derivatives in creating new materials with potential applications in catalysis and material science (Guerrero et al., 2008).

Eigenschaften

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F14N2O/c1-3(28)27-5(7(14,15)9(18,19)11(23,24)25)2-4(26-27)6(12,13)8(16,17)10(20,21)22/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZWCKRGVSEGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370975 |

Source

|

| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

231630-85-6 |

Source

|

| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)